molecular formula C7H4BrF3O2 B1441415 5-Bromo-2-(trifluoromethoxy)phenol CAS No. 1048963-39-8

5-Bromo-2-(trifluoromethoxy)phenol

Cat. No. B1441415
CAS RN: 1048963-39-8
M. Wt: 257 g/mol
InChI Key: GJWAGGWLHRHYOE-UHFFFAOYSA-N
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Description

“5-Bromo-2-(trifluoromethoxy)phenol” is an organic compound with the CAS Number: 1048963-39-8 . It has a molecular weight of 257.01 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H4BrF3O2/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3,12H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid or liquid at room temperature . It has a density of 1.74 . The storage temperature is recommended to be sealed in dry, room temperature .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(trifluoromethoxy)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of their activity. This interaction can result in altered metabolic processes and changes in the levels of specific metabolites .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to their inhibition or activation. For example, it binds to the active site of cytochrome P450 enzymes, resulting in their inhibition. This binding interaction can lead to changes in the expression of genes involved in metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cells . Long-term exposure to the compound can result in altered cellular functions and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects. Studies have shown that high doses of this compound can lead to liver toxicity and changes in metabolic enzyme activity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For instance, the compound can affect the activity of cytochrome P450 enzymes, leading to changes in metabolic flux and metabolite levels. These interactions can result in altered metabolic processes and changes in the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation. Studies have shown that this compound can accumulate in the liver and other tissues, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. Post-translational modifications and targeting signals play a role in directing this compound to its subcellular locations . These interactions can influence the compound’s biochemical properties and effects on cellular processes.

properties

IUPAC Name

5-bromo-2-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWAGGWLHRHYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726374
Record name 5-Bromo-2-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1048963-39-8
Record name 5-Bromo-2-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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